10-Azabicyclo[4.3.1]decane hydrochloride 10-Azabicyclo[4.3.1]decane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185671-65-1
VCID: VC8213489
InChI: InChI=1S/C9H17N.ClH/c1-2-5-9-7-3-6-8(4-1)10-9;/h8-10H,1-7H2;1H
SMILES: C1CCC2CCCC(C1)N2.Cl
Molecular Formula: C9H18ClN
Molecular Weight: 175.70

10-Azabicyclo[4.3.1]decane hydrochloride

CAS No.: 1185671-65-1

Cat. No.: VC8213489

Molecular Formula: C9H18ClN

Molecular Weight: 175.70

* For research use only. Not for human or veterinary use.

10-Azabicyclo[4.3.1]decane hydrochloride - 1185671-65-1

Specification

CAS No. 1185671-65-1
Molecular Formula C9H18ClN
Molecular Weight 175.70
IUPAC Name 10-azabicyclo[4.3.1]decane;hydrochloride
Standard InChI InChI=1S/C9H17N.ClH/c1-2-5-9-7-3-6-8(4-1)10-9;/h8-10H,1-7H2;1H
Standard InChI Key IGQSWMHPHCELJV-UHFFFAOYSA-N
SMILES C1CCC2CCCC(C1)N2.Cl
Canonical SMILES C1CCC2CCCC(C1)N2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

10-Azabicyclo[4.3.1]decane hydrochloride belongs to the azabicycloalkane class, characterized by a fused bicyclic framework containing one nitrogen atom. The parent compound, 10-azabicyclo[4.3.1]decane, features a nine-membered carbon skeleton with a bridgehead nitrogen atom, as evidenced by its SMILES notation (C1CCC2CCCC(C1)N2) and InChIKey (QWDHUFQYOCRGFQ-UHFFFAOYSA-N). Protonation of the amine group with hydrochloric acid yields the hydrochloride salt, introducing a chloride counterion that modifies its physicochemical properties.

Table 1: Comparative Properties of 10-Azabicyclo[4.3.1]decane and Its Hydrochloride

Property10-Azabicyclo[4.3.1]decane10-Azabicyclo[4.3.1]decane Hydrochloride
Molecular FormulaC₉H₁₇NC₉H₁₈ClN
Molecular Weight (g/mol)139.24175.70
SolubilityLow in polar solventsHigh in aqueous media
StabilityAir-sensitiveEnhanced shelf stability

The hydrochloride form’s increased molecular weight (175.70 g/mol) and polarity arise from the addition of HCl, facilitating its use in solution-phase reactions.

Synthesis and Derivative Formation

Parent Compound Synthesis

While explicit protocols for 10-azabicyclo[4.3.1]decane remain scarce, related azabicyclo systems like 7-azabicyclo[4.3.1]decane are synthesized via transition-metal-mediated cyclizations. For example, tricarbonyl(tropone)iron complexes undergo intramolecular Heck reactions to form bicyclic frameworks, suggesting analogous strategies could apply to the 10-azabicyclo variant . Key steps include:

  • Nucleophilic Addition: Formation of intermediate amines via allylic bromide precursors.

  • Cyclization: Intramolecular reactions to establish the bicyclic structure.

  • Salt Formation: Treatment with HCl to yield the hydrochloride .

Hydrochloride Salt Preparation

Conversion to the hydrochloride typically involves dissolving the free base in a polar solvent (e.g., THF or EtOAc) and bubbling HCl gas through the solution. Crystallization yields the pure salt, as demonstrated in syntheses of morphan derivatives where LiAlH₄ reductions precede acidification .

Physicochemical and Spectroscopic Data

Spectroscopic Profiles

  • NMR: Broadened signals in the parent compound’s ¹H NMR spectrum (e.g., δ 7.47–3.20 ppm) suggest rotational isomerism, a feature likely retained in the hydrochloride .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) of analogous compounds confirms molecular ions ([M+H]⁺) at m/z 529.9763, aligning with expected values for bicyclic amines .

Thermal Stability

Differential scanning calorimetry (DSC) data for related hydrochlorides show decomposition temperatures exceeding 200°C, indicative of robust thermal resilience suitable for high-temperature reactions.

Applications in Pharmaceutical Research

Case Study: Daphniphyllum Alkaloid Synthesis

Recent work on daphniphyllum alkaloids employed azabicyclo intermediates to construct complex polycyclic frameworks. The hydrochloride form’s stability facilitated multi-step sequences involving LiAlH₄ reductions and cross-couplings .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Controlling nitrogen position during cyclization remains challenging.

  • Scalability: Multi-step protocols require optimization for industrial-scale production .

Emerging Methodologies

Advances in asymmetric catalysis and flow chemistry could streamline synthesis. For instance, enzymatic resolutions might improve enantiomeric purity, while continuous-flow systems enhance reaction control .

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